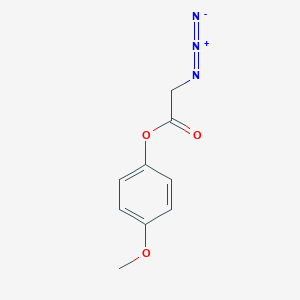

N3Ac-OPhOMe

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N3Ac-OPhOMe is a click chemistry reagent containing an azide group . It is used for the research of various biochemical . The chemical name of N3Ac-OPhOMe is 4-Methoxyphenyl 2-azidoacetate .

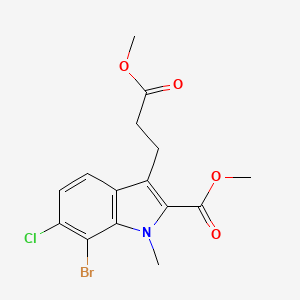

Molecular Structure Analysis

The molecular structure of N3Ac-OPhOMe is represented by the formula C9H9N3O3 . The molecular weight is 207.19 g/mol .科学的研究の応用

N3Ac-OPhOMe: A Comprehensive Analysis of Scientific Research Applications

Drug Discovery: N3Ac-OPhOMe can serve as a starting material for the synthesis of novel anticancer agents. Its biological properties make it a valuable compound in the early stages of drug development, particularly in identifying and creating new therapeutic molecules.

Material Science: The compound’s unique chemical structure may be utilized in material science research, potentially contributing to the development of new materials with specific desired properties.

Agriculture: In agriculture, N3Ac-OPhOMe could be explored for its potential use in creating more efficient or environmentally friendly pesticides or fertilizers.

Biotechnology: Biotechnological applications may include the use of N3Ac-OPhOMe in genetic engineering or as a part of processes in biomanufacturing.

Protein Labeling in Chemical Biology: N3Ac-OPhOMe offers a unique possibility to label proteins regiospecifically at the Gly-His tag position . This selective addition to protein tags without reacting with surface-accessible lysines opens up a wide application field in chemical biology.

Biopharmaceuticals: The methodology for highly selective N-terminal chemical acylation of expressed proteins using N3Ac-OPhOMe can be significant for biopharmaceuticals . This specificity could be crucial in the production of therapeutic proteins and peptides.

作用機序

Target of Action

N3Ac-OPhOMe is a click chemistry reagent containing an azide group

Mode of Action

As a click chemistry reagent, it likely interacts with its targets through a cycloaddition reaction that forms a covalent bond . This allows for the modification of the target molecule, potentially altering its function or properties.

Biochemical Pathways

Given its role as a click chemistry reagent, it can be inferred that it may be involved in a variety of biochemical pathways depending on the specific targets it modifies .

Result of Action

As a click chemistry reagent, it is likely used to modify target molecules, which could result in changes to their function or properties .

Action Environment

Factors such as temperature, ph, and the presence of other chemicals could potentially influence its reactivity and effectiveness .

特性

IUPAC Name |

(4-methoxyphenyl) 2-azidoacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c1-14-7-2-4-8(5-3-7)15-9(13)6-11-12-10/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCXKHGBUBDDQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N3Ac-OPhOMe | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,3aR,6S,6aR)-6-Aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride, 95%](/img/structure/B6291657.png)

![1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid hydrochloride, 95%](/img/structure/B6291661.png)

![2-Azaspiro[3.3]heptan-5-one hydrochloride](/img/structure/B6291672.png)

![6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B6291729.png)

![N-[(2-(Trifluoromethyl)phenyl]methylene]aniline](/img/structure/B6291733.png)